![molecular formula C12H17N3O5 B14267753 N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide CAS No. 138448-97-2](/img/structure/B14267753.png)
N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide
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Overview
Description
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is a complex organic compound featuring a pyridine ring substituted with dihydroxypropoxy and diacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized from pyridine-2,6-dicarboxylic acid or its derivatives.
Introduction of the Dihydroxypropoxy Group: This step involves the reaction of the pyridine derivative with 2,3-dihydroxypropyl bromide under basic conditions to form the dihydroxypropoxy-pyridine intermediate.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to introduce the diacetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide involves its interaction with specific molecular targets. The dihydroxypropoxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine core but with different substituents.
N,N’-Bis[4-oxo-2-(pyridine-2-yl)-1,3-thiazolidin-3-yl]-2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetamide: Another related compound with a more complex structure.
Uniqueness
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is unique due to its specific combination of dihydroxypropoxy and diacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
138448-97-2 |
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Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[6-acetamido-4-(2,3-dihydroxypropoxy)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-7(17)13-11-3-10(20-6-9(19)5-16)4-12(15-11)14-8(2)18/h3-4,9,16,19H,5-6H2,1-2H3,(H2,13,14,15,17,18) |
InChI Key |
KDMQNVOTVUMJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)NC(=O)C)OCC(CO)O |
Origin of Product |
United States |
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